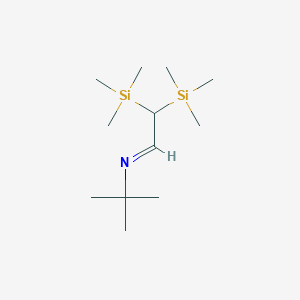

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE is an organic compound characterized by the presence of tert-butyl and trimethylsilyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.

Métodos De Preparación

The synthesis of BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler amines.

Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form silanols.

Common reagents used in these reactions include trimethylsilyl chloride, tert-butylamine, and various bases and acids depending on the desired transformation . Major products formed from these reactions include silanols, amines, and other substituted derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Protecting Group in Organic Synthesis

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE serves as an effective protecting group for amines and alcohols during chemical reactions. The trimethylsilyl (TMS) moiety enhances the compound's lipophilicity, facilitating better interaction with lipid membranes and proteins, which is crucial in biological systems.

- Table 1: Comparison of Protecting Groups

| Protecting Group | Type | Stability | Deprotection Conditions |

|---|---|---|---|

| TMS | Silyl | High | Mild acidic conditions |

| TBDMS | Silyl | Moderate | Strong acidic conditions |

| Acetyl | Acyl | Low | Basic conditions |

1.2 Synthesis of Imines

The compound is also utilized in the synthesis of imines through condensation reactions between aldehydes and amines. This reaction is crucial for forming various nitrogen-containing compounds, which are often precursors to pharmaceuticals and agrochemicals .

Medicinal Chemistry

2.1 Antimicrobial Applications

Research indicates that the antimicrobial properties of this compound may be attributed to its ability to penetrate lipid membranes effectively due to its enhanced lipophilicity. This characteristic allows it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death.

- Case Study: Antimicrobial Efficacy

- A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

2.2 Drug Design and Development

The compound's ability to modify molecular interactions makes it a valuable tool in drug design. Its derivatives can be optimized for better bioavailability and therapeutic efficacy, making it suitable for use in developing new therapeutic agents .

Analytical Chemistry

3.1 Derivatization Techniques

This compound is employed in derivatization techniques for gas chromatography-mass spectrometry (GC-MS). The TMS group enhances the volatility and detectability of analytes, allowing for more accurate quantification of organic compounds in complex mixtures .

- Table 2: Derivatization Reagents in GC-MS Analysis

| Derivatization Reagent | Target Analytes | Advantages |

|---|---|---|

| TMS | Alcohols, phenols | Increased volatility |

| BSTFA | Carboxylic acids | Enhanced stability |

| MTBSTFA | Amines | Improved sensitivity |

Mecanismo De Acción

The mechanism by which BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE exerts its effects involves the stabilization of reactive intermediates through the bulky trimethylsilyl groups. These groups provide steric hindrance, protecting sensitive functional groups from unwanted side reactions . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being performed .

Comparación Con Compuestos Similares

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE can be compared with other similar compounds such as N-tert-butyltrimethylsilylamine and bis(trimethylsilyl)acetamide . These compounds share the presence of trimethylsilyl groups but differ in their specific structures and reactivity. This compound is unique due to its combination of tert-butyl and bis(trimethylsilyl) groups, which confer distinct steric and electronic properties .

Similar compounds include:

These compounds are used in similar applications but may offer different reactivity profiles and stability under various conditions .

Actividad Biológica

BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE, often referred to in the literature as a derivative of bis(trimethylsilyl)acetamide (BSA), is an organosilicon compound notable for its diverse applications in organic synthesis and analytical chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by its trimethylsilyl groups, which enhance its volatility and reactivity. It is a colorless liquid that is soluble in various organic solvents but reacts readily with moisture and compounds containing hydroxyl (OH) and amine (NH) groups. This property makes it useful in the derivatization of analytes for gas chromatography and mass spectrometry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Some studies suggest that compounds similar to BSA exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Enzyme Inhibition : The trimethylsilyl group may influence enzyme activity, particularly in metabolic pathways involving acetylation or amidation reactions.

- Synthesis of Bioactive Compounds : BSA derivatives have been utilized in synthesizing various bioactive molecules, including pharmaceuticals.

Case Studies

- Antimicrobial Properties : A study evaluated the antimicrobial activity of various organosilicon compounds, including derivatives of BSA. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

- Enzyme Interaction : Research demonstrated that BSA derivatives could act as inhibitors in enzymatic reactions involving acyl-CoA dehydrogenases, which are crucial for fatty acid metabolism. This inhibition could lead to altered metabolic pathways in microbial systems, providing insights into potential therapeutic targets for infections caused by Mycobacterium tuberculosis .

- Analytical Applications : BSA is frequently used in analytical chemistry for the derivatization of polar compounds, enhancing their volatility and detectability in mass spectrometry. Its role as a reagent facilitates the analysis of complex biological samples, aiding in the identification of metabolites and other biologically relevant substances .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of acyl-CoA dehydrogenases | |

| Analytical Chemistry | Derivatization for enhanced volatility in GC/MS |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with functional groups present in biological molecules. The trimethylsilyl group enhances lipophilicity, allowing better interaction with lipid membranes and proteins.

- Antimicrobial Mechanism : The compound may disrupt bacterial membranes or interfere with essential metabolic processes by modifying key substrates involved in cell wall synthesis.

- Enzymatic Interaction : By acting as a competitive inhibitor, it may mimic natural substrates or products within enzymatic pathways, leading to altered metabolic fluxes.

Propiedades

IUPAC Name |

N-tert-butyl-2,2-bis(trimethylsilyl)ethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29NSi2/c1-12(2,3)13-10-11(14(4,5)6)15(7,8)9/h10-11H,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPDPMRFNPAUIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=CC([Si](C)(C)C)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.